molecular formula C11H9BrO4 B1340868 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid CAS No. 885271-13-6

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

Cat. No.: B1340868
CAS No.: 885271-13-6
M. Wt: 285.09 g/mol
InChI Key: GTZCNRUHQQHSRC-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid has several scientific research applications, including:

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid typically involves the bromination of 8-methoxy-2H-chromene-3-carboxylic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 8-methoxy-2H-chromene-3-carboxylic acid.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chromenes .

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine and methoxy groups play crucial roles in its binding affinity and specificity. Pathways involved in its action include modulation of oxidative stress and inhibition of inflammatory mediators .

Comparison with Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

Comparison: Compared to these similar compounds, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological assays .

Properties

IUPAC Name

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCNRUHQQHSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585512
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-13-6
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 2
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 3
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 4
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 5
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 6
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

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